1-Phenyl-4-phosphorinanone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
23855-87-0 |
|---|---|
Molecular Formula |
C11H13OP |
Molecular Weight |
192.19 g/mol |
IUPAC Name |
1-phenylphosphinan-4-one |
InChI |
InChI=1S/C11H13OP/c12-10-6-8-13(9-7-10)11-4-2-1-3-5-11/h1-5H,6-9H2 |
InChI Key |
BECOPHRLDVQPNZ-UHFFFAOYSA-N |
SMILES |
C1CP(CCC1=O)C2=CC=CC=C2 |
Canonical SMILES |
C1CP(CCC1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Phenyl 4 Phosphorinanone and Its Derivatives
Established Synthetic Pathways to the 1-Phenyl-4-phosphorinanone Scaffold
The construction of the this compound core has been achieved through several key synthetic strategies. These methods primarily involve the formation of the six-membered phosphorus-containing ring through cyclization reactions.
A notable method for the synthesis of the this compound scaffold involves the conjugate addition, or Michael addition, of a primary phosphine (B1218219) to a divinyl ketone (a dienone), followed by an intramolecular cyclization. orgsyn.org This approach allows for the formation of the six-membered ring in a convergent manner. The reaction mechanism entails the nucleophilic attack of the primary phosphine onto the β-carbon of the dienone, forming an enolate intermediate which then undergoes cyclization. masterorganicchemistry.comwikipedia.org
A series of ring-substituted 4-phosphorinanones have been successfully prepared utilizing this methodology, demonstrating its utility in generating structural diversity within this class of compounds. researchgate.netresearchgate.net For instance, the condensation of phenylphosphine (B1580520) with appropriately substituted 1,4-pentadien-3-ones has yielded various derivatives. researchgate.net
Table 1: Examples of 4-Phosphorinanones Synthesized via Michael Addition-Cyclization
| Primary Phosphine | Dienone | Resulting 4-Phosphorinanone Derivative |
| Phenylphosphine | 1,5-Diphenylpentadien-3-one | 1,2,6-Triphenyl-4-phosphorinanone |
| Phenylphosphine | 2,6-Dimethyl-2,5-heptadien-4-one | 2,2,6,6-Tetramethyl-1-phenyl-4-phosphorinanone |
This table provides illustrative examples of the types of phosphorinanones that can be synthesized through this method.
A widely applicable and well-documented route to this compound involves a multi-step sequence starting with the cyanoethylation of phenylphosphine. orgsyn.org This reaction sequence is a robust method for constructing the functionalized phosphorus heterocycle. orgsyn.org
The synthesis commences with the base-catalyzed addition of phenylphosphine to two equivalents of acrylonitrile (B1666552), yielding bis(2-cyanoethyl)phenylphosphine (B98917). orgsyn.orgwikipedia.org This intermediate can be isolated and characterized and shows good stability towards air oxidation. orgsyn.org
The subsequent step involves the base-induced intramolecular cyclization of bis(2-cyanoethyl)phenylphosphine. This reaction proceeds to form 4-amino-1,2,5,6-tetrahydro-1-phenylphosphorin-3-carbonitrile. orgsyn.orgorgsyn.org Finally, the acidic hydrolysis of this enamine-nitrile intermediate furnishes the desired this compound. orgsyn.orgresearchgate.net
The key steps in this synthetic sequence are:
Cyanoethylation: Phenylphosphine reacts with acrylonitrile in the presence of a base.
Cyclization: The resulting bis(2-cyanoethyl)phenylphosphine undergoes intramolecular cyclization.
Hydrolysis: The cyclized product is hydrolyzed with acid to yield this compound.
This method has been successfully employed for the synthesis of not only the 1-phenyl derivative but also for 1-ethyl- and 1-methyl-4-phosphorinanone. orgsyn.org
Table 2: Key Intermediates in the Synthesis of this compound via Cyanoethylation
| Step | Reactant(s) | Product |
| 1 | Phenylphosphine, Acrylonitrile | Bis(2-cyanoethyl)phenylphosphine |
| 2 | Bis(2-cyanoethyl)phenylphosphine | 4-Amino-1,2,5,6-tetrahydro-1-phenylphosphorin-3-carbonitrile |
| 3 | 4-Amino-1,2,5,6-tetrahydro-1-phenylphosphorin-3-carbonitrile, HCl | This compound |
This table outlines the progression of the synthesis from starting materials to the final product.
While the Michael addition and cyanoethylation routes are well-established, researchers have explored alternative strategies for the synthesis of substituted phosphorinanones. One such approach involved the attempted direct cyclization of a β-(diphenylphosphino)propionic acid. However, this method proved to be of limited practical use, with successful cyclization only occurring in low yield for a specifically substituted derivative. researchgate.net
Another alternative involves the synthesis of more complex structures, such as substituted 1,1′-(α,Ω-alkanediyl)bis(1,2,3,4-tetrahydrophosphinolinium) salts, which are derived from the phosphorinanone scaffold. researchgate.net The development of novel cyclization strategies remains an area of interest for accessing a wider range of substituted phosphorinanone derivatives.
Synthesis of Oxidized and Sulfurized Derivatives
The phosphorus atom in this compound can be readily oxidized or sulfurized to afford the corresponding P(V) derivatives, which are often more stable and serve as important intermediates for further functionalization.
The synthesis of this compound 1-oxide and 1-sulfide is typically achieved through the direct oxidation or sulfurization of the parent phosphine. researchgate.net These reactions are generally high-yielding and straightforward.
Oxidation: Treatment of this compound with a suitable oxidizing agent, such as hydrogen peroxide, affords this compound 1-oxide.
Sulfurization: Reaction with elemental sulfur or other sulfur transfer reagents leads to the formation of this compound 1-sulfide. researchgate.net
The structural properties of both the 1-oxide and 1-sulfide derivatives have been investigated, including through single-crystal X-ray diffraction analysis, which revealed that they adopt flattened chair conformations in the solid state. researchgate.netresearchgate.net These oxidized and sulfurized derivatives are key substrates in the development of enantioselective synthetic strategies. nih.govacs.org
Enantioselective Synthetic Strategies
The development of methods for the asymmetric synthesis of phosphorinanone derivatives is crucial for their application in areas such as asymmetric catalysis. A significant advancement in this area is the desymmetrization of prochiral this compound derivatives.
One prominent enantioselective strategy involves the desymmetrization of 1-phenylphosphinan-4-one through enantioselective deprotonation using a chiral lithium amide base, followed by trapping of the resulting enolate. nih.govacs.org This approach has been successfully applied to the synthesis of optically active P-stereogenic phosphin-2-en-4-one 1-oxide and 1-sulfide. researchgate.netnih.gov
The process can be summarized as follows:
Enantioselective Deprotonation: A chiral lithium amide base selectively removes a proton from one of the α-carbons of the 1-phenylphosphinan-4-one derivative (e.g., the 1-oxide or 1-sulfide).
Trapping/Oxidation: The resulting chiral enolate is then trapped or undergoes further reaction, such as oxidation, to yield an enantioenriched product.
This methodology has provided access to optically active 1-phenylphosphin-2-en-4-one 1-sulfide with high enantiomeric purity. nih.gov
Asymmetric Deprotonation Approaches for P-Stereogenic Derivatives
A key approach to obtaining P-stereogenic derivatives of this compound involves the asymmetric deprotonation of its prochiral derivatives. This desymmetrization strategy has been effectively employed to convert this compound into optically active P-stereogenic 1-phenylphosphin-2-en-4-ones. caltech.eduacs.org The process typically begins with the enantioselective deprotonation of a 1-phenylphosphinan-4-one derivative, such as the 1-oxide, 1-sulfide, or 1-borane complex, using a chiral lithium amide base. caltech.eduacs.org The resulting enolate is then trapped, often as a silyl (B83357) enol ether, which can be subsequently oxidized to yield the desired α,β-unsaturated phosphinanone. caltech.edu
The choice of the chiral lithium amide, solvent, and reaction temperature is crucial for achieving high enantioselectivity. For instance, lithium amides derived from C2-symmetric amines have demonstrated high stereoselectivity in these deprotonation reactions. caltech.edu The reaction conditions, including the concentration of the reagents and the temperature, are optimized to maximize the enantiomeric excess (ee) of the product. caltech.eduacs.org Lowering the reaction temperature, for example to -90 °C, has been shown to significantly enhance the enantioselectivity. acs.org
The following table summarizes the results of the asymmetric deprotonation of 1-phenylphosphinan-4-one 1-sulfide followed by oxidation to the corresponding 1-phenylphosphin-2-en-4-one 1-sulfide, highlighting the influence of the reaction conditions on the yield and enantiomeric excess.
Table 1: Asymmetric Deprotonation of 1-Phenylphosphinan-4-one 1-sulfide
| Entry | Chiral Amine | Equivalents of Amine | Temperature (°C) | Conversion (%) | Enantiomeric Excess (ee, %) |
| 1 | (S,S)-bis(α-methylbenzyl)amine | 1.5 | -78 | 95 | 74 |
| 2 | (S,S)-bis(α-methylbenzyl)amine | 3.0 | -78 | 85 | 74 |
| 3 | (S,S)-bis(α-methylbenzyl)amine | 3.0 | -90 | 81 | 87 |
Data sourced from Lastawiecka et al. (2021). caltech.eduacs.org
Asymmetric Organocatalytic Halogenation and Elimination for P-Stereogenic Derivatives
Another powerful strategy for the synthesis of P-stereogenic this compound derivatives is through asymmetric organocatalytic α-halogenation followed by an elimination reaction. caltech.eduacs.org This two-step, one-pot transformation provides a convenient route to optically active 1-phenylphosphin-2-en-4-one 1-oxides and 1-sulfides. caltech.edu
The process involves the reaction of a 1-phenylphosphinan-4-one derivative with a halogenating agent, such as N-bromosuccinimide (NBS), in the presence of a chiral organocatalyst, typically a proline derivative or a related amine. caltech.edu The catalyst facilitates the enantioselective α-halogenation of the ketone. Subsequent elimination of hydrogen halide from the intermediate α-halo-phosphorinanone yields the P-stereogenic α,β-unsaturated product. caltech.edu
The enantioselectivity of this process is highly dependent on the structure of the organocatalyst, the solvent, and the presence of additives. For example, various proline-based catalysts have been screened, with some affording moderate to good enantiomeric excesses. The use of specific additives can also influence the outcome of the reaction. caltech.edu
The table below presents data from the screening of different amine organocatalysts for the asymmetric α-bromination and elimination of 1-phenylphosphinan-4-one 1-oxide to the corresponding 1-phenylphosphin-2-en-4-one 1-oxide.
Table 2: Organocatalytic Asymmetric α-Bromination/Elimination of 1-Phenylphosphinan-4-one 1-oxide
| Entry | Catalyst | Additive | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | (S)-Proline | - | CH2Cl2 | 65 | 35 |
| 2 | (S)-Proline Naphthylamide | Benzoic Acid | Toluene | 72 | 55 |
| 3 | C2-symmetric Diphenyl-imidazolidine | - | CH2Cl2 | 58 | 28 |
Data sourced from Lastawiecka et al. (2021). caltech.edu
Synthesis of Highly Substituted Phosphorinanone Analogs
The synthesis of highly substituted this compound analogs involves the introduction of additional substituents onto the phosphorinanone ring. These substitutions can significantly influence the steric and electronic properties of the molecule, which is important for applications in catalysis and materials science.
One common approach to creating highly substituted phosphorinanones is through condensation reactions. For example, the condensation of phenylphosphine or bis(hydroxymethyl)phenylphosphine (B1604606) with appropriately substituted 1,4-pentadien-3-ones can yield a variety of substituted 1-phenyl-4-phosphorinanones. researchgate.net This method has been used to prepare compounds such as 1,2,6-triphenyl-4-phosphorinanone and 1-phenyl-2,2,6,6-tetramethyl-4-phosphorinanone. researchgate.net These products can be further modified, for instance, by oxidation or sulfurization of the phosphorus atom. researchgate.net
The synthesis of 1,2,6-triphenyl-3-methyl-4-phosphorinanone has been achieved through the condensation of bis(hydroxymethyl)phenylphosphine and 1,5-diphenyl-2-methyl-1,4-pentadien-3-one. acs.org Further functionalization of these highly substituted phosphorinanones, such as through oximation or the introduction of amino substituents, has also been explored. acs.org These reactions provide access to a wide range of complex phosphorinanone derivatives with multiple stereocenters and functional groups. acs.org
The following table lists some examples of highly substituted this compound analogs that have been synthesized.
Table 3: Examples of Highly Substituted this compound Analogs
| Compound Name | Substituents on the Phosphorinanone Ring |
| 1,2,6-Triphenyl-4-phosphorinanone | Phenyl groups at positions 1, 2, and 6 |
| 1-Phenyl-2,2,6,6-tetramethyl-4-phosphorinanone | Phenyl group at position 1; methyl groups at positions 2, 2, 6, and 6 |
| 1,2,6-Triphenyl-3-methyl-4-phosphorinanone | Phenyl groups at positions 1, 2, and 6; methyl group at position 3 |
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of 1-Phenyl-4-phosphorinanone in solution. Analysis of ¹H, ¹³C, and ³¹P NMR spectra, along with their coupling constants, allows for detailed conformational and stereochemical assignments.
While specific, detailed spectral data for the parent this compound is not extensively documented in readily available literature, the expected ¹H NMR spectrum would exhibit characteristic signals for both the phenyl and the phosphorinanone ring protons. The aromatic protons of the phenyl group are expected to appear in the downfield region of the spectrum, typically between 7.0 and 8.0 ppm. nih.gov The protons on the phosphorinanone ring would be found in the more upfield region. The protons adjacent to the phosphorus atom (C2 and C6) and those adjacent to the carbonyl group (C3 and C5) would show distinct chemical shifts and complex splitting patterns due to coupling with both neighboring protons and the phosphorus atom. For the derivative 1-phenyl-4,4-dimethoxyphosphorinan, the ¹H NMR spectrum was found to be consistent with a single preferred conformation in solution. rsc.org
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound and its derivatives, the spectra are consistent with a chair conformation. researchgate.net The carbonyl carbon (C4) is expected to have the most downfield chemical shift, typically in the range of 190-210 ppm. The carbons of the phenyl group would resonate in the aromatic region (approximately 110-150 ppm). The carbons of the phosphorinanone ring (C2, C3, C5, C6) would exhibit signals in the aliphatic region, with their precise chemical shifts influenced by their proximity to the phosphorus atom and the carbonyl group, as well as by coupling to the phosphorus atom.
For the derivative 1-phenyl-4,4-dimethoxyphosphorinan, the ¹³C chemical shifts have been reported. rsc.org Similarly, spectral data exists for other derivatives such as 2,2,6,6-Tetramethyl-1-phenyl-4-phosphorinanone. spectrabase.com
Table 1: Representative ¹³C NMR Chemical Shifts for this compound Derivatives Note: Specific assignments for each carbon are not provided in the source material.
| Compound | Solvent | Reported Chemical Shifts (ppm) |
| 1-phenyl-4,4-dimethoxyphosphorinan | Not Specified | Data reported, specific values not listed in abstract rsc.org |
³¹P NMR spectroscopy is particularly informative for phosphorus-containing compounds, as the chemical shift is highly sensitive to the electronic environment and coordination of the phosphorus atom. wikipedia.org The ³¹P nucleus has a spin of 1/2 and 100% natural abundance, making it a relatively easy nucleus to study. wikipedia.org Chemical shifts are typically referenced to 85% phosphoric acid. wikipedia.org For derivatives of this compound, such as 1-phenyl-4,4-dimethoxyphosphorinan, the ³¹P chemical shifts have been reported. rsc.org The oxidation state of the phosphorus, for instance in phosphine (B1218219) oxides or sulfides, significantly impacts the ³¹P chemical shift.
Table 2: ³¹P NMR Chemical Shifts for Derivatives of this compound
| Compound | Solvent | Chemical Shift (ppm) |
| 1-phenyl-4,4-dimethoxyphosphorinan | Not Specified | Data reported, specific value not listed in abstract rsc.org |
Spin-spin coupling between the phosphorus-31 nucleus and adjacent carbon and proton nuclei provides valuable information for stereochemical and conformational analysis. The magnitude of the coupling constants is dependent on the number of bonds separating the nuclei and the dihedral angle between them.
³¹P-¹H Coupling: Two-bond couplings (²J_PH_) between the phosphorus and the protons on C2 and C6 are typically observed. stackexchange.com The magnitude of these couplings can help to determine the orientation of the substituents on the ring. Three-bond couplings (³J_PH_) to protons on C3 and C5 also provide conformational insights. huji.ac.il
³¹P-¹³C Coupling: One-bond couplings (¹J_PC_) between the phosphorus and the directly attached carbons of the phenyl ring and the phosphorinanone ring (C2 and C6) are generally large. Two-bond (²J_PC_) and three-bond (³J_PC_) couplings are also observed and are sensitive to the geometry of the molecule. wikipedia.org In triphenylphosphine, for example, the two-bond P-C coupling is often larger than the one-bond coupling. wikipedia.org
Analysis of these coupling constants allows for the determination of the chair conformation of the phosphorinanone ring and the axial or equatorial orientation of the phenyl group and other substituents.
X-ray Crystallography for Solid-State Structure Determination
The crystal structure of this compound has been determined, providing conclusive evidence for a chair conformation with the phenyl group occupying an axial position. acs.org This axial preference is a significant feature of the molecule's structure.
The solid-state structures of several derivatives have also been elucidated, revealing the influence of substituents and the oxidation state of the phosphorus atom on the conformation of the phosphorinanone ring.
This compound 1-oxide and 1-sulfide: Single crystal X-ray diffraction analysis of these derivatives showed that they adopt flattened chair conformations in the solid state. researchgate.net
1-r,cis-2a,trans-6e-triphenyl-4-phosphorinanone 1-sulfide: The crystal structure of this highly substituted derivative has also been determined, providing further insight into the stereochemistry of the phosphorinanone ring. acs.org
1-phenyl-4,4-dimethoxyphosphorinan: X-ray analysis of this derivative confirms a chair conformation with an axial phenyl substituent. rsc.org
Table 3: Summary of X-ray Crystallography Findings for this compound and its Derivatives
| Compound | Conformation | Phenyl Group Orientation |
| This compound | Chair | Axial acs.org |
| This compound 1-oxide | Flattened Chair researchgate.net | Not specified |
| This compound 1-sulfide | Flattened Chair researchgate.net | Not specified |
| 1-phenyl-4,4-dimethoxyphosphorinan | Chair | Axial rsc.org |
Analysis of Bond Distances and Angles in Crystalline Forms
X-ray crystallographic analysis of compounds structurally related to this compound, such as 1-phenyl-4,4-dimethoxyphosphorinan, has shown that the six-membered phosphorinanone ring adopts a chair conformation. rsc.org In this conformation, the phenyl substituent attached to the phosphorus atom is oriented in an axial position. rsc.org
While specific bond lengths and angles for the parent this compound are not detailed in readily available literature, expected values can be inferred from established data for similar chemical environments. The phosphorus atom is bonded to two aliphatic carbons within the ring and one aromatic carbon of the phenyl group. The geometry around the phosphorus atom is expected to be trigonal pyramidal.
Table 1: Typical Bond Distances and Angles Relevant to this compound
| Bond/Angle | Type | Expected Value Range |
|---|---|---|
| P-C | Aliphatic (in ring) | ~1.85 Å |
| P-C | Aromatic (phenyl) | ~1.83 Å |
| C-C | Aliphatic (in ring) | ~1.54 Å nih.govwikipedia.org |
| C=O | Ketone | ~1.21 Å |
| C-C | Aromatic (phenyl) | ~1.40 Å nih.gov |
| C-H | Aliphatic | ~1.10 Å |
| C-H | Aromatic | ~1.09 Å |
| ∠ C-P-C | In ring/phenyl | ~100-109° chegg.comchegg.com |
| ∠ C-C-C | In ring | ~109.5° |
Note: The values presented are approximations based on standard bond lengths and angles for similar chemical structures and may not represent the exact experimental values for this compound.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a crucial technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands corresponding to its constituent parts: the ketone carbonyl group, the phenyl group, aliphatic C-H bonds, and the phosphorus-carbon bond.
The most prominent peak would be the strong absorption from the carbonyl (C=O) stretch of the ketone, typically found in the 1725-1705 cm⁻¹ region. The phenyl group gives rise to several signals, including C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The aliphatic C-H bonds of the phosphorinanone ring are expected to show stretching vibrations just below 3000 cm⁻¹. The P-C bond vibrations are typically weaker and found in the fingerprint region of the spectrum.
Table 2: Predicted Infrared Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H | Stretch | 3100-3000 | Medium |
| Aliphatic C-H | Stretch | 3000-2850 | Medium |
| Ketone C=O | Stretch | 1725-1705 | Strong |
| Aromatic C=C | Stretch | 1600-1450 | Medium |
| Aliphatic C-H | Bend | 1470-1350 | Variable |
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which helps in confirming its structure. For this compound (C₁₁H₁₃OP), the calculated molecular weight is approximately 192.2 g/mol . The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 192.
The fragmentation of the molecular ion would likely proceed through pathways characteristic of ketones and organophosphorus compounds. A common fragmentation for ketones is alpha-cleavage, the breaking of the bond adjacent to the carbonyl group. Another significant fragmentation would be the loss of the phenyl group from the phosphorus atom.
Table 3: Plausible Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment Ion | Formula of Fragment |
|---|---|---|
| 192 | Molecular ion [M]⁺ | [C₁₁H₁₃OP]⁺ |
| 164 | Loss of ethylene (B1197577) (C₂H₄) via McLafferty rearrangement | [C₉H₉OP]⁺ |
| 115 | Loss of the phenyl group [M - C₆H₅]⁺ | [C₅H₈OP]⁺ |
| 105 | Benzoyl cation [C₆H₅CO]⁺ | [C₇H₅O]⁺ |
Note: The fragmentation pattern is predictive and based on general principles of mass spectrometry.
Conformational Analysis and Dynamics
Preferred Ring Conformations in 1-Phenyl-4-phosphorinanones
The six-membered phosphorinanone ring, akin to cyclohexane (B81311), can theoretically adopt several conformations, including the chair, boat, and twist-boat forms. However, extensive studies have revealed a strong preference for specific conformations in 1-phenyl-4-phosphorinanones.
Both in the solid state and in solution, 1-phenyl-4-phosphorinanone and its simple derivatives predominantly adopt a chair conformation. acs.org X-ray crystallographic analysis of this compound has provided definitive evidence for a chair conformation in the solid state. acs.org A notable finding from these studies is that the P-phenyl substituent preferentially occupies the axial position. acs.org This preference is contrary to what is typically observed in substituted cyclohexanes, where bulky substituents favor the equatorial position to minimize steric hindrance. The axial preference of the P-phenyl group in this compound suggests that stereoelectronic effects, such as the interaction between the phosphorus lone pair and the phenyl group's π-system, may play a significant role in stabilizing this conformation.
Nuclear Magnetic Resonance (NMR) spectroscopy studies in solution are also consistent with the predominance of a single, rapidly inverting chair conformation at room temperature. The observed chemical shifts and coupling constants are time-averages of the two equilibrating chair forms.
While the chair conformation is energetically favored for the parent this compound, the introduction of multiple bulky substituents on the ring can lead to significant steric strain, potentially favoring non-chair conformations. In highly substituted analogs, the energetic difference between the chair and twist-boat conformations can be diminished. libretexts.org For instance, in related heterocyclic systems such as N-phenylalkyl-substituted tropane (B1204802) analogs, the boat conformation has been observed to be populated. nih.gov Although direct observation of a stable twist-boat conformation in a simple this compound derivative is not extensively documented, it is plausible that in analogs with significant steric crowding, the twist-boat form could become a more accessible conformational state to alleviate unfavorable steric interactions present in the chair form. libretexts.org
Conformational Free Energy of the P-Phenyl Substituent
The conformational free energy, or A-value, of a substituent is a quantitative measure of its preference for the equatorial position over the axial position in a cyclohexane ring. For the P-phenyl group in the this compound system, the consistent observation of the axial conformer in the solid state suggests a small or even negative A-value, indicating a preference for the axial orientation. acs.org
The determination of a precise A-value for the P-phenyl group in this specific heterocyclic system is complex. The preference for the axial position is likely influenced by a combination of factors, including:
Steric Interactions: The steric bulk of the phenyl group would typically favor the less hindered equatorial position.
Stereoelectronic Effects: Interactions between the lone pair of electrons on the phosphorus atom and the orbitals of the phenyl ring can stabilize the axial orientation.
Dipole-Dipole Interactions: The interaction between the C=O dipole of the ketone and the P-C dipole can also influence the conformational equilibrium.
While specific experimental A-values for the P-phenyl group on a phosphorinanone ring are not widely reported in the literature, the accumulated structural data points towards the dominance of stabilizing electronic effects over destabilizing steric interactions for the axial P-phenyl group.
Influence of Ring Substituents on Conformational Preferences
The introduction of additional substituents on the carbon atoms of the phosphorinanone ring can significantly alter the conformational equilibrium. The position and nature of these substituents dictate their influence on the stability of the chair conformer and the orientation of the P-phenyl group.
The conformational preferences of substituted 1-phenyl-4-phosphorinanones are generally governed by the minimization of steric interactions. For instance, alkyl groups at the C-2, C-3, C-5, or C-6 positions would be expected to preferentially occupy equatorial positions to avoid 1,3-diaxial interactions. The interplay between the conformational preference of the P-phenyl group and the newly introduced substituents can lead to complex conformational equilibria.
| Substituent Position | Expected Influence on Conformation |
| C-2 / C-6 | Equatorial placement of substituents is favored to minimize steric strain. The presence of bulky substituents at these positions could potentially influence the axial/equatorial preference of the P-phenyl group. |
| C-3 / C-5 | Equatorial orientation of substituents is generally preferred. The electronic nature of the substituents (electron-donating or electron-withdrawing) could also exert an influence on the ring conformation through long-range electronic effects. |
Detailed studies on a range of substituted derivatives are necessary to fully map out the intricate substituent effects on the conformational landscape of the this compound ring.
Ring Inversion Dynamics
The chair conformations of this compound are not static but undergo rapid interconversion at room temperature, a process known as ring inversion or ring flipping. This dynamic process involves passing through higher-energy transition states, such as the half-chair, and intermediates like the twist-boat conformation.
Solvent Effects on Conformational Equilibria
The conformational equilibrium of a molecule can be influenced by the solvent in which it is dissolved. Polar solvents may stabilize more polar conformers, while nonpolar solvents will favor less polar conformers. In the case of this compound, the two chair conformers (with the P-phenyl group axial or equatorial) will have different dipole moments.
Stereochemistry and Isomerism
Chiral Phosphorinanone Synthesis and Enantiomeric Purity
The synthesis of optically active, chiral phosphorinanones is a key area of research, as these compounds are precursors to valuable P-stereogenic ligands. A prominent strategy for accessing these molecules is through the desymmetrization of prochiral 1-phenylphosphinan-4-ones. acs.org Two-step, one-pot transformations have been developed that convert the prochiral phosphorus center into a P-stereogenic center. These methods include:
Enantioselective deprotonation followed by oxidation. acs.org
Asymmetric organocatalytic halogenation followed by elimination. acs.org
These synthetic routes provide access to optically active 1-phenylphosphin-2-en-4-one 1-sulfides and 1-oxides with high enantiomeric purities. For example, the synthesis of 1-phenylphosphin-2-en-4-one 1-sulfide has been achieved with an enantiomeric purity of up to 96% enantiomeric excess (ee). acs.org
The enantiomeric purity of these chiral phosphorus compounds is a critical measure of the success of an asymmetric synthesis. It is typically determined using analytical techniques capable of distinguishing between enantiomers. Common methods include chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents or chiral derivatizing agents. nih.govlibretexts.orgresearchgate.net These methods rely on creating a diastereomeric interaction that allows for the differentiation and quantification of the two enantiomers present in a mixture. libretexts.org
The following table presents research findings on the synthesis of an optically active 1-phenylphosphin-2-en-4-one 1-sulfide, demonstrating how reaction conditions can be optimized to improve enantioselectivity. acs.org
| Concentration (M) | Equivalents of Amine | Conversion (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| 0.1 | 1.5 | 99 | 55 |
| 0.05 | 1.5 | 99 | 61 |
| 0.025 | 1.5 | 91 | 63 |
| 0.025 | 3.0 | 85 | 74 |
P-Stereogenicity and Its Synthetic and Mechanistic Implications
P-stereogenicity refers to the presence of a chiral center at the phosphorus atom. nih.govresearchgate.net In 1-phenyl-4-phosphorinanone and its derivatives, the phosphorus atom is bonded to three different groups (the phenyl group, and two carbon atoms of the ring) and possesses a lone pair of electrons, making it a stereocenter. The development of synthetic methods to control this stereocenter is of paramount importance. acs.orgresearchgate.net
Synthetic Implications: The primary synthetic implication of P-stereogenicity is in the creation of P-chiral phosphine (B1218219) ligands for transition-metal-catalyzed asymmetric reactions. nih.govresearchgate.net Phosphorinanone derivatives are valuable intermediates for these ligands. acs.org The specific configuration at the phosphorus atom creates a well-defined chiral environment when the ligand coordinates to a metal center. This chiral information is then transferred during the catalytic cycle, enabling the synthesis of enantiomerically enriched products. researchgate.nettcichemicals.com The use of phosphine-boranes as intermediates has become a key strategy in the synthesis of these optically pure P-chiral ligands. nih.govresearchgate.net
Mechanistic Implications: Mechanistically, the rigidity and electronic properties of P-stereogenic ligands derived from phosphorinanones are crucial for high catalytic activity and enantioselectivity. researchgate.net The conformationally rigid structure helps to create a stable and predictable chiral pocket around the metal catalyst. This precise spatial arrangement dictates how a substrate approaches the active site, thereby controlling the stereochemical outcome of the reaction, such as in asymmetric hydrogenation. nih.gov The stereochemistry at the phosphorus atom directly influences the transition state energies of the competing pathways that lead to the two different product enantiomers, resulting in high levels of enantio-induction.
Ligand Diastereomeric Preferences in Metal Complexation
When a P-stereogenic ligand derived from this compound coordinates to a metal center, which may itself be chiral or part of a complex with other chiral ligands, diastereomeric metal complexes are formed. These diastereomers have different physical and chemical properties, which leads to preferences in their formation and reactivity.
This principle is exploited in the resolution of racemic phosphines. By reacting a racemic mixture of a P-chiral phosphine with an optically pure palladium metallacycle complex, a mixture of diastereomeric adducts is formed. researchgate.net Due to their different properties, such as solubility, these diastereomers can often be separated by techniques like fractional crystallization. This separation demonstrates a clear diastereomeric preference in the solid state. Once separated, the enantiomerically pure phosphine ligand can be liberated from the palladium complex. The ability to form and separate these diastereomeric complexes is fundamental to obtaining the enantiopure ligands that are essential for effective asymmetric catalysis. researchgate.net
Chemical Reactivity and Transformations
Reactions at the Carbonyl Group
The ketone functionality in 1-phenyl-4-phosphorinanone is a key site for various chemical modifications, including the formation of enamines and hydrazones, as well as reduction to the corresponding alcohol.
While specific literature on the enamine chemistry of this compound is not extensively detailed, the formation of enamines from cyclic ketones is a well-established synthetic strategy. Enamines are generated by the reaction of the ketone with a secondary amine, typically in the presence of an acid catalyst. These intermediates are valuable for their ability to undergo carbon-carbon bond formation at the α-carbon.
Subsequent functionalization of the enamine derived from this compound can be exemplified by reactions such as cyanoethylation and acylation. In cyanoethylation, the enamine would react with acrylonitrile (B1666552) in a Michael addition to introduce a cyanoethyl group at the C-3 position of the phosphorinanone ring. Acylation would involve the reaction of the enamine with an acyl halide or anhydride to introduce an acyl group at the same position. These reactions provide a pathway to substituted phosphorinanone derivatives with potential applications in further synthesis.
The reaction of this compound with hydrazines, such as phenylhydrazine, leads to the formation of the corresponding phenylhydrazone. This reaction is a standard condensation reaction of a ketone. The resulting hydrazones are important intermediates for the synthesis of fused heterocyclic systems.
A notable application of these hydrazones is their cyclization to form indolo- and quinolino-derivatives. rsc.org For instance, the Fischer indole synthesis, which involves the acid-catalyzed rearrangement of arylhydrazones, can be employed to construct an indole ring fused to the phosphorinanone system. researchgate.netnih.gov Depending on the specific hydrazine and reaction conditions used, a variety of polycyclic phosphorus-containing heterocycles can be accessed. rsc.orgmdpi.com These compounds are of interest due to their structural complexity and potential biological activity.
Table 1: Examples of Cyclization Reactions from Hydrazone Derivatives
| Starting Material | Reagent | Product Type | Reference |
|---|---|---|---|
| This compound Phenylhydrazone | Acid Catalyst (e.g., polyphosphoric acid) | Indolo[2,3-c]phosphorinane derivative | rsc.org |
The carbonyl group of this compound can be readily reduced to a hydroxyl group, yielding the corresponding 1-phenyl-4-phosphorinanol. This reduction can be achieved using a variety of reducing agents common in organic synthesis. The stereochemical outcome of the reduction is of particular interest, as it can lead to the formation of either the axial or equatorial alcohol, or a mixture of both.
The choice of reducing agent can influence the stereoselectivity of the reaction. For example, hydride-donating reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are effective for this transformation. The relative orientation of the phenyl group on the phosphorus atom and other substituents on the ring can direct the approach of the hydride reagent, leading to a preference for one stereoisomer over the other. The resulting diastereomeric alcohols can often be separated by chromatographic techniques.
Table 2: Common Reducing Agents for Ketones
| Reducing Agent | Typical Solvent(s) | General Remarks |
|---|---|---|
| Sodium Borohydride (NaBH4) | Methanol, Ethanol | A mild and selective reducing agent. |
| Lithium Aluminum Hydride (LiAlH4) | Diethyl ether, Tetrahydrofuran | A powerful reducing agent, requires anhydrous conditions. |
Ring-Opening Reactions
Reactions that lead to the cleavage of the phosphorinanone ring are also a feature of its chemistry, particularly under conditions that attempt to form phosphorus ylides or in the context of polymerization studies of related compounds.
The Wittig reaction is a widely used method for the conversion of ketones to alkenes, proceeding through the formation of a phosphorus ylide. masterorganicchemistry.comlibretexts.orglibretexts.orgopenstax.orgorganic-chemistry.org The generation of the necessary ylide typically involves the deprotonation of a phosphonium salt at the carbon adjacent to the phosphorus atom. In the case of this compound, the formation of an ylide at the phosphorus atom itself is not a standard Wittig-type reaction. However, reactions that could potentially lead to ylide-like intermediates or involve strong bases might induce unexpected ring-opening pathways. There is a lack of specific literature detailing a ring-opening reaction of this compound as a direct result of attempted phosphorus ylide formation under typical Wittig conditions.
While this compound itself, being a six-membered ring, is less prone to ring-opening polymerization due to lower ring strain, the study of smaller phosphacycloalkanes provides insight into the potential for such reactions. Radical ring-opening polymerization (RROP) is a polymerization method that can lead to polymers with a phosphorus atom in the main chain. acs.orgacs.organu.edu.au
Studies on smaller phosphorus heterocycles, such as phosphetanes (four-membered rings), have shown that they can undergo radical ring-opening. acs.organu.edu.auresearchgate.net The driving force for this process is the relief of ring strain. The polymerization is typically initiated by a radical species that attacks the phosphorus atom, leading to the cleavage of a phosphorus-carbon bond and the formation of a new radical that can propagate the polymerization. acs.orgresearchgate.net These studies on related phosphacycloalkanes are relevant as they demonstrate the fundamental reactivity of the P-C bond in a cyclic system towards radical-mediated cleavage and subsequent polymerization. uvic.ca This provides a basis for designing phosphorus-containing monomers that could be incorporated into polymers via RROP, potentially imparting properties such as flame retardancy or metal-binding capabilities. acs.orgresearchgate.net
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Acrylonitrile |
| Sodium borohydride |
| Lithium aluminum hydride |
Functionalization at the Phosphorus Center (e.g., Oxidation, Sulfidation, Selenidation)
The phosphorus atom in this compound is trivalent and can be readily functionalized through oxidation, sulfidation, and selenidation to yield the corresponding P(V) derivatives. These reactions are characteristic of tertiary phosphines and provide access to a range of compounds with modified electronic and steric properties at the phosphorus center.
Oxidation: The oxidation of this compound leads to the formation of this compound 1-oxide. This transformation can be achieved using various oxidizing agents, such as hydrogen peroxide. The resulting phosphine (B1218219) oxide exhibits different coordination properties and reactivity compared to the parent phosphine.
Sulfidation: The reaction of this compound with elemental sulfur results in the formation of this compound 1-sulfide. This sulfidation reaction is a common method for converting phosphines to their corresponding phosphine sulfides.
Selenidation: Similarly, treatment of this compound with elemental selenium yields this compound 1-selenide. The formation of the P=Se bond introduces further modifications to the electronic structure and reactivity of the phosphorus center.
The successful synthesis of the 1-oxide and 1-sulfide of this compound has been confirmed, and their solid-state structures have been analyzed using single-crystal X-ray diffraction, which revealed flattened chair conformations for both compounds tandfonline.com.
Reactions Leading to Novel Fused Phosphorus Heterocycles
The carbonyl group at the 4-position of the this compound ring serves as a versatile handle for the construction of novel fused phosphorus-containing heterocyclic systems. Condensation reactions with bifunctional reagents, particularly those containing hydrazine moieties, are a common strategy to build new rings onto the phosphorinanone framework.
For instance, the reaction of cyclic ketones with hydrazine derivatives is a well-established method for the synthesis of fused pyrazoline and pyrazole rings. In a general sense, the reaction of an α,β-unsaturated ketone with hydrazine hydrate in a suitable solvent like acetic acid or propionic acid can lead to the formation of tricyclic fused pyrazolines semanticscholar.orgresearchgate.net. This suggests that this compound, or its α,β-unsaturated derivatives, could react with hydrazine or substituted hydrazines to form pyrazolo-fused phosphorinanones.
Furthermore, a related compound, 1,2,3,4-tetrahydro-4-oxo-1-phenylphosphinoline, has been shown to react with phenylhydrazine to form a phenylhydrazone, which can then undergo indolization to yield an indolo[3',2'-3,4]phosphinoline derivative tandfonline.comresearchgate.net. This same phosphinoline condenses with o-aminobenzaldehyde to produce the corresponding quinolino-fused heterocycle tandfonline.comresearchgate.net. These examples highlight the potential of the carbonyl group in this compound to participate in cyclization reactions, leading to a diverse range of complex, fused phosphorus heterocycles with potential applications in medicinal chemistry and materials science.
Coordination Chemistry and Catalytic Applications
1-Phenyl-4-phosphorinanone as a Ligand in Transition Metal Complexes
As a phosphine (B1218219) derivative, this compound functions as a Lewis base, donating the lone pair of electrons from its phosphorus atom to form coordinate bonds with transition metals. This ability to act as a ligand is central to its role in forming a variety of metal complexes. wikipedia.org The electronic and steric properties of the ligand, influenced by the phenyl group on the phosphorus and the phosphorinanone ring structure, play a crucial role in determining the characteristics of the resulting metal complexes.
Palladium(II) and Platinum(II) are d⁸ transition metal ions that commonly form stable, square-planar complexes. uef.fi Phosphines are excellent ligands for these soft metal centers, and this compound is expected to form stable complexes with both Pd(II) and Pt(II). The coordination typically involves the phosphorus atom of the phosphorinanone ligand binding to the metal center. uef.fimdpi.com
These complexes often adopt a four-coordinate, square-planar geometry. nih.govnih.govrsc.org The formation of such complexes can be represented by the general reaction of a suitable metal precursor, like [PdCl₂(PPh₃)₂] or [PtCl₂(COD)], with the this compound ligand. The properties of the resulting complexes, such as their stability and reactivity, are influenced by the nature of the other ligands present in the coordination sphere and the electronic effects of the phosphorinanone ring.
Table 1: General Characteristics of Pd(II) and Pt(II) Phosphine Complexes
| Metal Center | Typical Oxidation State | d-electron count | Common Geometry | Typical Ligands |
|---|---|---|---|---|
| Palladium (Pd) | +2 | d⁸ | Square Planar | Phosphines, Halides, Amines |
| Platinum (Pt) | +2 | d⁸ | Square Planar | Phosphines, Halides, Isocyanides |
The stereochemistry of the this compound ligand is a critical factor in its coordination chemistry. X-ray analysis has revealed that the phosphorinanone ring adopts a chair conformation. acs.org In this stable conformation, the bulky phenyl substituent on the phosphorus atom preferentially occupies an axial position. acs.org
For Pd(II) and Pt(II) complexes, a distorted square-planar geometry is commonly observed. nih.govrsc.org Key structural parameters that are characterized include the metal-phosphorus (M-P) bond distance, which provides insight into the strength of the coordination bond. For instance, in related gold(I) phosphine complexes, P-Au bond lengths are typically around 2.23 Å, while in silver(I) complexes, P-Ag bond lengths are around 2.36 Å. mdpi.com Similar parameters would be expected for palladium and platinum complexes. Other important features include the angles between ligands, which confirm the coordination geometry. Spectroscopic methods such as ³¹P NMR are also crucial for characterizing these complexes in solution.
Catalytic Activity of this compound Derivatives in Organic Transformations
The utility of transition metal complexes often lies in their catalytic activity. Palladium complexes, in particular, are renowned for their role in catalyzing carbon-carbon bond-forming reactions. Ligands play a pivotal role in modulating the reactivity and selectivity of the metal catalyst, and phosphine ligands like this compound are essential in this regard.
The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming C-C bonds, typically between an organoboron compound and an organic halide, catalyzed by a palladium(0) complex. libretexts.orgmdpi.com The catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination. nih.gov
Phosphine ligands are crucial for the efficacy of the palladium catalyst. They stabilize the Pd(0) species and facilitate the oxidative addition step. Electron-donating and sterically bulky phosphine ligands are often highly effective. nih.govresearchgate.net While specific studies on this compound in this context are not widely detailed, its structural features suggest it could be an effective ligand. The electron-donating nature of the phosphorus atom and the steric bulk provided by the phenyl-substituted ring system are desirable characteristics for ligands in Suzuki-Miyaura catalysis.
Table 2: Representative Suzuki-Miyaura Coupling Catalyzed by Palladium-Phosphine Systems
| Aryl Halide | Boronic Acid | Catalyst System | Yield |
|---|---|---|---|
| 4-Chlorotoluene | Phenylboronic Acid | Pd(0) / tBu-P-PMO-TMS | >99% |
| Aryl Chlorides | Phenylboronic Acid | Pd(0) / SPhos | Excellent |
| Aryl Bromides | Arylboronic Acid | Pd(OAc)₂ / Dialkylbiaryl Phosphine | High |
Note: This table shows examples with various phosphine ligands to illustrate the reaction's scope; specific results for this compound may vary.
Beyond Suzuki-Miyaura reactions, palladium-phosphine complexes catalyze a wide array of other organic transformations. The unique electronic and steric properties of this compound-metal complexes could potentially be harnessed in other catalytic applications.
These potential applications include:
Sonogashira Coupling: The coupling of terminal alkynes with aryl or vinyl halides, another cornerstone of C-C bond formation catalyzed by palladium-phosphine complexes. researchgate.netnih.gov
Heck Coupling: The reaction of an unsaturated halide with an alkene in the presence of a base and a palladium catalyst.
Buchwald-Hartwig Amination: A cross-coupling reaction for the formation of carbon-nitrogen bonds.
Hydroformylation and Hydrogenation: Processes where transition metal catalysts with phosphine ligands are used to add a formyl group and hydrogen, respectively, across a double bond.
The development of catalysts based on this compound for these and other transformations remains an area of interest for further research.
Lewis Acidity of the Phosphorus Center in Phosphorinanes
The phosphorus atom in trivalent phosphorinanes, such as this compound, is fundamentally characterized by its lone pair of electrons, which imparts significant Lewis basic (nucleophilic) character. This property is the cornerstone of its coordination chemistry, allowing it to act as a soft σ-donating ligand to various transition metals. tcichemicals.comcfmot.de However, a more nuanced understanding of the electronic structure of phosphorus reveals that the P(III) center can also exhibit electrophilic character, functioning as a Lewis acid under certain conditions.
This Lewis acidity does not arise from a vacant low-energy orbital, as is common for traditional Lewis acids like boranes. Instead, it is attributed to the presence of regions of positive electrostatic potential on the surface of the phosphorus atom. researchgate.net These regions, known as σ-holes, are located along the extension of the covalent bonds between phosphorus and its substituents (in this case, two carbon atoms of the ring and the phenyl group). researchgate.netnih.gov
The formation of a σ-hole is a consequence of the anisotropic distribution of electron density around the phosphorus atom. While the lone pair represents a region of high electron density (a negative electrostatic potential), the areas opposite the P-C bonds are comparatively electron-deficient, resulting in a positive electrostatic potential. nih.gov This electrophilic region can engage in attractive, non-covalent interactions with nucleophiles, a phenomenon known as pnictogen bonding. The strength of this Lewis acidity is directly influenced by the nature of the substituents on the phosphorus atom. More electron-withdrawing groups enhance the magnitude of the positive potential of the σ-hole, thereby increasing the Lewis acidity of the phosphorus center. ilpi.comumb.edu
The dual electronic nature of the phosphorus center—strong Lewis basicity from the lone pair and weak, anisotropic Lewis acidity from the σ-holes—is crucial for its function in catalysis. While coordination to a metal center is dominated by its Lewis basicity, the subtle Lewis acidic character can influence secondary interactions, catalyst stability, and reaction pathways.
Research Findings on Electronic Properties
Direct measurement of the Lewis acidity of the phosphorus center in phosphorinanes is not common. However, its electronic character can be inferred and compared with other phosphine ligands using spectroscopic methods and established electronic parameters. The Tolman Electronic Parameter (TEP), derived from the C-O stretching frequency of nickel carbonyl complexes, provides a standardized measure of the net electron-donating ability of a phosphine ligand. A higher TEP value indicates a stronger net electron donor and, by extension, a weaker Lewis acid at the phosphorus σ-hole.
The interactive table below compares the electronic properties of various phosphine ligands to provide context for the expected electronic nature of the this compound phosphorus center.
Data sourced from various standard organometallic chemistry resources. The TEP for this compound is not explicitly documented but would be expected to fall between that of trialkylphosphines and triphenylphosphine.
This comparison illustrates that phosphines with electron-donating alkyl groups (like the phosphorinane ring) are stronger Lewis bases (lower TEP) than those with more electronegative aryl or halide substituents. The presence of both alkyl and aryl substituents in this compound places its electron-donating ability, and conversely its latent Lewis acidity, in an intermediate range, contributing to its unique catalytic properties. tcichemicals.comacs.org
Theoretical and Computational Investigations
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying organophosphorus compounds due to its balance of accuracy and computational efficiency. It is extensively used to investigate the geometry, energetics, spectroscopic properties, and reaction mechanisms of 1-phenyl-4-phosphorinanone.
Geometry Optimizations of Conformers and Metal Complexes
The foundational aspect of any theoretical study is the accurate prediction of molecular geometry. For this compound, the six-membered phosphorinanone ring is known to adopt a chair conformation. Experimental X-ray analysis has confirmed that in the solid state, the molecule exists in a chair conformation with the P-phenyl group occupying an axial position. acs.org
Computational geometry optimizations using DFT are employed to locate the minimum energy structures of various possible conformers. These calculations consistently predict the chair conformation as the most stable arrangement. Functionals such as B3LYP are commonly used in conjunction with basis sets like 6-311G(d,p) for these optimizations. nih.govresearchgate.net The process involves starting with an initial guess of the geometry and iteratively solving the electronic structure equations to find the coordinates where the forces on all atoms are negligible.
DFT is also a valuable tool for predicting the structures of metal complexes involving this compound as a ligand. Although specific studies on this compound's complexes are sparse, the methodology is well-established. For instance, studies on other complex systems assess various functionals (like PBE0) and basis sets (such as def2-TZVP) to accurately reproduce crystallographically determined geometries, a practice directly applicable to potential metal complexes of this compound. rsc.org
Energetic Analysis of Isomers and Conformational Preferences
Beyond identifying stable geometries, DFT is used to quantify the energetic differences between various isomers and conformers. For this compound, the primary conformational question revolves around the orientation of the P-phenyl group (axial vs. equatorial) and the possibility of other ring conformations like boat or twist-boat forms.
Calculations consistently show that the chair conformation with an axial phenyl group is the global minimum, in agreement with solid-state data. acs.org The preference for the axial orientation is a subject of detailed energetic analysis, which considers steric and electronic effects. The energy difference between the axial and the less stable equatorial conformer can be calculated, as can the activation barriers for ring inversion. Studies on similar phosphinane systems use DFT to calculate thermodynamic parameters such as Gibbs Free Energy (ΔG) to determine conformational preferences, finding energy differences on the order of a few kcal/mol between conformers. nih.gov
Table 1: Hypothetical Relative Energies of this compound Conformers Calculated by DFT
| Conformer | Phenyl Group Orientation | Relative Energy (kcal/mol) |
| Chair | Axial | 0.00 (Global Minimum) |
| Chair | Equatorial | 2.50 |
| Twist-Boat | - | 5.80 |
| Boat | - | 7.20 |
Note: This table is illustrative, based on typical energy differences for substituted cyclohexanes and related heterocycles.
Prediction of Spectroscopic Parameters (e.g., NMR, IR)
DFT calculations are highly effective at predicting spectroscopic parameters, which serves as a crucial link between theoretical models and experimental data. nih.govajchem-a.com
IR Spectroscopy: Vibrational frequencies can be computed from the second derivatives of the energy with respect to atomic positions. These calculated frequencies correspond to the fundamental vibrational modes of the molecule. A comparison between the computed and experimental FT-IR spectrum allows for a detailed assignment of the observed absorption bands. ajchem-a.com For example, the characteristic C=O stretching frequency of the ketone group and various P-C and C-H vibrations can be precisely assigned. researchgate.net
NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, implemented within DFT, is a standard approach for calculating NMR chemical shifts (¹³C and ¹H). nih.govnih.gov These calculations can predict the chemical shifts for each nucleus in a specific conformer. By comparing calculated shifts with experimental data, it is possible to confirm the dominant conformation in solution. rsc.orgresearchgate.net
Table 2: Comparison of Representative Experimental vs. DFT-Calculated IR Frequencies
| Vibrational Mode | Experimental Wavenumber (cm⁻¹) | Calculated Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3059 | 3055 |
| Carbonyl C=O Stretch | 1715 | 1720 |
| Aromatic C=C Stretch | 1602 | 1584 |
| P-C Stretch | 750 | 745 |
Note: Data are representative examples based on typical DFT accuracy for organic molecules. ajchem-a.com
Mechanistic Insights into Chemical Reactions (e.g., Cyclometallation, Ring-Opening)
DFT is an indispensable tool for exploring the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and reaction products. nih.gov This allows for the calculation of activation energies and reaction enthalpies, providing a quantitative understanding of reaction kinetics and thermodynamics.
For this compound, DFT could be used to investigate several potential reactions:
Ring-Opening: The mechanism of ring-opening reactions, potentially catalyzed by acids or bases, can be modeled. DFT studies on similar phosphine-catalyzed ring-openings of cyclic ketones have successfully elucidated multi-step pathways involving nucleophilic attack, intramolecular additions, and rearrangements. nih.govrsc.org
Cyclometallation: The interaction of the P-phenyl group with a metal center to form a cyclometallated complex is another area where DFT can provide mechanistic clarity. Such calculations would help identify the key intermediates and transition states involved in the C-H activation step.
Ab Initio Calculations for Electronic Structure and Reactivity
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF) and post-HF methods like Møller-Plesset perturbation theory (MP2) and Configuration Interaction (CI), provide a rigorous way to study the electronic structure of molecules. aps.orgaps.org
For this compound, ab initio calculations are used to determine fundamental electronic properties:
Molecular Orbitals: These calculations yield the energies and shapes of the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. nih.gov
Charge Distribution: Methods like Mulliken population analysis can be used to calculate the partial atomic charges on each atom. aps.org This information reveals the electrostatic potential of the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) sites, which is crucial for understanding intermolecular interactions and reaction mechanisms.
Bonding Analysis: The nature of the chemical bonds (e.g., covalent, ionic character) can be analyzed in detail, providing insights into the molecule's stability and structure. aps.org
While computationally more demanding than DFT, ab initio methods can offer a higher level of theory for benchmarking results and for systems where standard DFT functionals may be less reliable. osti.gov
Molecular Mechanics and Force Field Calculations for Conformational Analysis
While DFT and ab initio methods provide high accuracy, their computational cost can be prohibitive for exploring the vast conformational space of flexible molecules. Molecular mechanics (MM) offers a much faster, classical mechanics-based alternative. youtube.comyoutube.com
MM methods model a molecule as a collection of atoms connected by springs, and the potential energy is calculated using a set of functions and parameters known as a force field (e.g., AMBER, MMFF, OPLS). osti.govyoutube.com The energy of a given conformation is determined by contributions from bond stretching, angle bending, torsional angles, and non-bonded (van der Waals and electrostatic) interactions. youtube.com
For this compound, molecular mechanics is particularly useful for:
Conformational Searching: MM can be used to rapidly screen thousands of potential conformations by systematically rotating dihedral angles and minimizing the energy of each resulting structure. youtube.comyoutube.com This process identifies a set of low-energy conformers that are likely to be populated at room temperature.
Initial Structures for Higher-Level Calculations: The low-energy conformers identified by MM are often used as the starting geometries for more accurate but computationally expensive geometry optimizations using DFT or ab initio methods. nih.govfrontiersin.org This two-step approach is an efficient strategy for finding the global minimum energy structure.
Table 3: Common Force Fields for Conformational Analysis
| Force Field | Primary Application | Key Features |
| AMBER (Assisted Model Building with Energy Refinement) | Biomolecules (Proteins, Nucleic Acids) | Well-parameterized for biological systems. |
| MMFF (Merck Molecular Force Field) | Drug-like Organic Molecules | Designed for broad applicability in organic and medicinal chemistry. |
| OPLS (Optimized Potentials for Liquid Simulations) | Liquids and Organic Molecules | Parameterized to reproduce experimental properties of liquids. |
| GAFF (General Amber Force Field) | General Organic Molecules | Complements the AMBER force field for ligands and drug-like molecules. osti.gov |
Quantitative Structure-Reactivity Relationships (QSRR) Modeling
Quantitative Structure-Reactivity Relationship (QSRR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their measured reactivity. For this compound and its derivatives, QSRR models provide valuable insights into how specific structural modifications influence their chemical behavior, particularly at the reactive carbonyl group.
A representative QSRR study might investigate the reactivity of a series of this compound derivatives in a nucleophilic addition reaction, such as the reduction of the ketone to a secondary alcohol. In such a study, the natural logarithm of the reaction rate constant (ln k) is the dependent variable, representing reactivity. The independent variables are calculated molecular descriptors that quantify various steric and electronic properties of the molecules. The goal is to derive a predictive model that can estimate the reactivity of new, unsynthesized derivatives.
Key molecular descriptors relevant to the reactivity of the carbonyl group in this compound derivatives include:
Electronic Descriptors: These quantify the electronic environment of the carbonyl group. A key descriptor is the partial charge on the carbonyl carbon (qC=O). A more positive partial charge indicates greater electrophilicity and, typically, higher reactivity towards nucleophiles. Another relevant descriptor is the energy of the Lowest Unoccupied Molecular Orbital (E-LUMO), where a lower energy value suggests the molecule is more receptive to accepting electrons from a nucleophile.
Steric Descriptors: These describe the bulk and shape of the molecule around the reaction center. Steric hindrance can significantly affect the rate at which a nucleophile can approach the carbonyl carbon. A common descriptor is the van der Waals volume or surface area of the substituent on the phenyl ring, which can influence the accessibility of the ketone.
Topological Descriptors: These numerical indices are derived from the molecular graph and describe aspects like size, shape, and branching. While less direct than electronic or steric parameters, they can capture subtle structural effects on reactivity.
In a hypothetical QSRR analysis on a training set of this compound derivatives with different para-substituents on the phenyl ring, a multiple linear regression (MLR) analysis could be employed to build the model. The resulting data and model can elucidate the key structural drivers of reactivity.
The following table presents hypothetical data for such a QSRR study. The reactivity is measured as the natural logarithm of the rate constant (ln k) for the reduction of the carbonyl group.
| Compound | Substituent (R) | Partial Charge on Carbonyl Carbon (qC=O) | E-LUMO (eV) | Observed ln k | Predicted ln k |
|---|---|---|---|---|---|
| 1 | -NO₂ | +0.45 | -2.85 | -1.50 | -1.52 |
| 2 | -CN | +0.43 | -2.60 | -1.95 | -1.96 |
| 3 | -Cl | +0.40 | -2.20 | -2.68 | -2.62 |
| 4 | -H | +0.38 | -2.05 | -3.05 | -3.00 |
| 5 | -CH₃ | +0.36 | -1.90 | -3.41 | -3.38 |
| 6 | -OCH₃ | +0.34 | -1.75 | -3.75 | -3.76 |
From this data, a QSRR model can be generated. A possible linear equation derived from this hypothetical dataset could be:
ln k = -10.25 + 15.5 * (qC=O) + 0.8 * (E-LUMO)
This equation suggests that reactivity (ln k) is strongly and positively correlated with the partial charge on the carbonyl carbon (qC=O) and, to a lesser extent, with the energy of the LUMO. The strong positive coefficient for qC=O indicates that electron-withdrawing groups (like -NO₂), which increase the electrophilicity of the carbonyl carbon, significantly accelerate the reaction rate. Conversely, electron-donating groups (like -OCH₃) decrease this partial charge and thus reduce reactivity. The model's predictive power would be validated using an external test set of compounds not included in the model-building process. Such validated QSRR models are powerful tools for the rational design of new compounds with tailored reactivity profiles.
Future Research Directions and Potential Academic Contributions
Development of Novel and Sustainable Synthetic Routes
The synthesis of the phosphorinanone ring system is a cornerstone of its chemistry. While methods exist for the preparation of 1-phenyl-4-phosphorinanone, future research will likely focus on developing more efficient, atom-economical, and environmentally benign synthetic strategies. One promising approach involves the use of [K(dme)₂]₂[Cp*Fe(η⁴-P₅)] in combination with α,ω-dibromoalkanes to create precursor complexes, which can then release the desired phosphinane structure. rsc.org This method offers a novel pathway to parent cyclic secondary phosphines and could be adapted for the synthesis of this compound. rsc.org
Further research could explore catalytic C-H activation/functionalization on the phenyl ring or the phosphorinanone backbone, reducing the need for pre-functionalized starting materials. The development of one-pot, multi-component reactions for the direct assembly of substituted this compound derivatives from simple precursors would represent a significant advance in synthetic efficiency.
Table 1: Comparison of Potential Synthetic Strategies
| Synthetic Strategy | Potential Advantages | Research Focus |
|---|---|---|
| Catalytic Cyclization | High atom economy, potential for asymmetry | Development of novel catalysts, optimization of reaction conditions |
| C-H Functionalization | Reduced synthetic steps, access to novel derivatives | Design of selective catalysts, understanding directing group effects |
| Multi-component Reactions | High efficiency, molecular diversity | Discovery of new reaction pathways, library synthesis |
| Iron-Phosphorus Precursors | Novel route to core structure | Adaptation to substituted systems, scalability |
Advanced Stereocontrol in Complex Phosphorinanone Architectures
The phosphorus atom in this compound is a stereogenic center, and controlling its configuration is a major challenge and opportunity. Future research will focus on the development of highly stereoselective synthetic methods. For instance, two-step, one-pot transformations involving enantioselective deprotonation followed by oxidation have been shown to produce optically active 1-phenylphosphin-2-en-4-one 1-sulfide and 1-oxide with high enantiomeric purities. researchgate.net This demonstrates the potential for achieving stereocontrol at the phosphorus center.
Future work could expand upon these methods to create a broader range of P-stereogenic phosphorinanones. The use of chiral catalysts, auxiliaries, and reagents will be crucial in achieving high levels of stereocontrol. The synthesis of diastereomerically pure phosphorinanones with multiple stereocenters will enable the exploration of their chiroptical properties and their application in asymmetric catalysis.
Design and Application of Next-Generation Phosphorinanone-Based Catalysts
Phosphine (B1218219) ligands are ubiquitous in transition metal catalysis. The rigid backbone and stereogenic phosphorus center of this compound make it an attractive scaffold for the design of novel chiral ligands. Future research will involve the functionalization of the this compound core to create a library of ligands for asymmetric catalysis. For example, the introduction of coordinating groups at various positions on the ring or the phenyl group could lead to new bidentate or tridentate ligands with unique steric and electronic properties.
The development of catalysts based on these ligands could lead to breakthroughs in reactions such as cross-coupling, hydrogenation, and hydroformylation. Furthermore, the phosphorinanone framework itself could be explored for its potential in organocatalysis, where the phosphorus atom could act as a Lewis base or a nucleophilic catalyst. beilstein-journals.org
Exploration of Functionalized Phosphorinanones in Supramolecular Chemistry
Supramolecular chemistry relies on non-covalent interactions to build complex architectures. Organophosphorus compounds have been relatively underutilized as building blocks in this field. benthamscience.com The this compound scaffold offers several handles for derivatization, allowing for the introduction of recognition motifs such as hydrogen bond donors/acceptors, aromatic surfaces for π-π stacking, and metal-coordinating sites.
Future research could focus on synthesizing functionalized 1-phenyl-4-phosphorinanones and studying their self-assembly into discrete supramolecular structures or extended networks. nih.govtue.nl The ability to form ordered assemblies could lead to applications in materials science, such as the development of novel sensors, porous materials, or liquid crystals. The phenyl embraces between Ph₄P⁺ cations, which are attractive and ubiquitous, suggest that similar interactions could be exploited in phosphorinanone systems. nih.gov
Computational Design and Prediction of Novel Phosphorinanone Reactivity
Computational chemistry is a powerful tool for predicting the properties and reactivity of molecules. Future research will increasingly rely on computational methods to guide the design of new phosphorinanone-based catalysts and materials. researchgate.net Density Functional Theory (DFT) can be used to model reaction mechanisms, predict the stereochemical outcome of reactions, and understand the electronic structure of phosphorinanone derivatives. mdpi.comuc.pt
Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the catalytic activity or other properties of a series of phosphorinanone derivatives, accelerating the discovery of new functional molecules. researchgate.net Machine learning algorithms, trained on experimental or computational data, could be employed to predict the outcomes of reactions and to design novel catalysts with desired properties. beilstein-journals.orgnih.govresearchgate.net These computational approaches will enable a more rational and efficient exploration of the chemical space of this compound.
Table 2: Computational Approaches in Phosphorinanone Research
| Computational Method | Application | Potential Contribution |
|---|---|---|
| Density Functional Theory (DFT) | Mechanistic studies, electronic structure analysis | Understanding reaction pathways, predicting stereoselectivity |
| Molecular Dynamics (MD) | Conformational analysis, study of non-covalent interactions | Predicting supramolecular assembly, understanding ligand-metal binding |
| QSPR/QSAR | Predicting properties of derivatives | Accelerating the discovery of functional molecules |
| Machine Learning | Predicting reaction outcomes, catalyst design | High-throughput screening, de novo design of catalysts |
Investigation of Spectroscopic Signatures for Mechanistic Probes
A deep understanding of reaction mechanisms is essential for the development of new and improved chemical transformations. Future research should focus on the detailed investigation of the spectroscopic properties of this compound and its derivatives to be used as mechanistic probes. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ³¹P), infrared (IR) spectroscopy, and mass spectrometry can provide valuable information about the structure and bonding of intermediates and transition states.
X-ray crystallography has already provided evidence for a chair conformation of this compound with an axial phenyl substituent. acs.orgrsc.org Future studies could use time-resolved spectroscopic techniques to monitor reactions in real-time, providing direct evidence for proposed mechanistic pathways. The development of novel spectroscopic methods, perhaps in combination with computational modeling, will be crucial for unraveling the intricate details of reactions involving this compound.
Q & A
Q. Advanced Research Focus
- Crystallography : Co-crystallize with Lewis acids (e.g., BF₃) to probe lone-pair accessibility .
- NMR Titrations : Monitor ³¹P chemical shifts upon adding chiral shift reagents to assess stereoelectronic effects .
- Computational Analysis : Use NBO (Natural Bond Orbital) analysis to quantify lone-pair delocalization into σ* orbitals of adjacent bonds .
How should researchers address uncertainties in conformational free-energy calculations derived from NMR data?
Q. Advanced Research Focus
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
